2-(3,4,5-Trimetoxifenil)etanol

Descripción general

Descripción

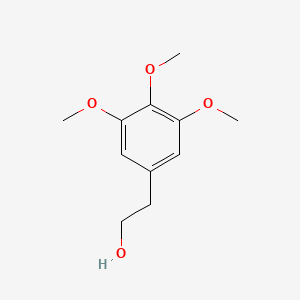

“2-(3,4,5-Trimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C11H16O4 . Its average mass is 212.242 Da and its monoisotopic mass is 212.104858 Da .

Molecular Structure Analysis

The molecular structure of “2-(3,4,5-Trimethoxyphenyl)ethanol” consists of a phenyl ring with three methoxy groups attached at the 3rd, 4th, and 5th positions, and an ethanol group attached at the 2nd position .Physical and Chemical Properties Analysis

“2-(3,4,5-Trimethoxyphenyl)ethanol” has a melting point of 100℃ and a boiling point of 179-180 °C (Press: 11 Torr). Its density is 1.106±0.06 g/cm3 (20 ºC 760 Torr). The pKa is predicted to be 14.72±0.10 .Aplicaciones Científicas De Investigación

Farmacóforo en Agentes Potentes

El grupo trimetoxifenil (TMP), que incluye “2-(3,4,5-Trimetoxifenil)etanol”, sirve como un farmacóforo en numerosos agentes potentes que exhiben diversos efectos de bioactividad . Esta parte es prominentemente presente en las estructuras moleculares de varios estudios de investigación, demostrando una notable multiactividad o un objetivo específico .

Efectos Anticancerígenos

Los compuestos que contienen el grupo TMP han mostrado notables efectos anticancerígenos al inhibir eficazmente la tubulina, la proteína de choque térmico 90 (Hsp90), la reductasa de tioredoxina (TrxR), la demetilasa 1 específica de lisina de histona (HLSD1), la quinasa similar al receptor de activina-2 (ALK2), la glicoproteína P (P-gp) y el receptor β del factor de crecimiento derivado de plaquetas . Además, se sintetizó un grupo de nuevos análogos basados en TMP y se evaluó su actividad citotóxica utilizando la línea celular de carcinoma hepatocelular (HepG2) .

Propiedades Antibacterianas y Antifúngicas

Algunos compuestos que contienen TMP han mostrado prometedoras propiedades antifúngicas y antibacterianas, incluidas actividades contra Helicobacter pylori y Mycobacterium tuberculosis .

Actividad Antiviral

Ha habido informes sobre la actividad antiviral de los compuestos basados en TMP, que tienen un potencial contra virus como el virus del síndrome de inmunodeficiencia adquirida (SIDA), el virus de la hepatitis C y el virus de la influenza .

Agentes Antiparasitarios

Los compuestos que contienen el farmacóforo TMP también han demostrado una eficacia significativa contra Leishmania, Malaria y Trypanosoma, lo que indica su potencial como agentes antiparasitarios .

Propiedades Antiinflamatorias, Anti-Alzheimer, Antidepresivas y Antimigrañosas

Estos compuestos se han asociado con propiedades antiinflamatorias, anti-Alzheimer, antidepresivas y antimigrañosas, ampliando así su alcance terapéutico .

Captura de Radicales Libres e Inhibición de la Neurotoxicidad

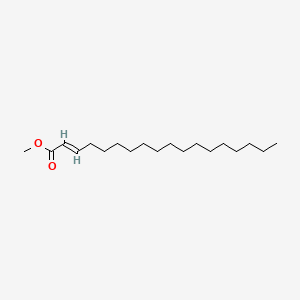

Las estrategias clave de síntesis implican la reacción de condensación y la reacción de acoplamiento para generar trans-3,4,5-trimetoxicinnamidas. Se evaluaron para la captura de radicales libres, la acción inhibitoria de la neurotoxicidad en neuronas cultivadas y la actividad antinarcótica en ratones .

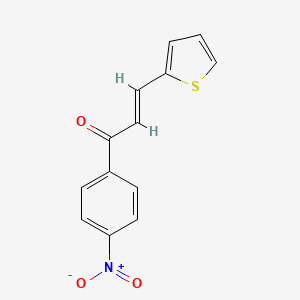

Síntesis de Chalconas Heterocíclicas

Se sintetizó una serie de chalconas heterocíclicas que contienen un ciclo de oxazol o tiazol mediante este método .

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which includes 2-(3,4,5-trimethoxyphenyl)ethanol, have been found to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It’s known that tmp-bearing compounds can inhibit the aforementioned targets, leading to various biochemical changes . The specific interactions between 2-(3,4,5-Trimethoxyphenyl)ethanol and these targets need further investigation.

Biochemical Pathways

Given the targets inhibited by tmp-bearing compounds, it can be inferred that 2-(3,4,5-trimethoxyphenyl)ethanol may affect pathways related to cell division, protein folding, redox homeostasis, histone demethylation, signal transduction, drug efflux, and cell proliferation .

Result of Action

It may also have anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Análisis Bioquímico

Biochemical Properties

The 2-(3,4,5-Trimethoxyphenyl)ethanol molecule interacts with several enzymes, proteins, and other biomolecules. For instance, TMP derivatives have been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions play a crucial role in the biochemical reactions involving 2-(3,4,5-Trimethoxyphenyl)ethanol.

Cellular Effects

2-(3,4,5-Trimethoxyphenyl)ethanol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, TMP derivatives have shown notable anti-cancer effects by effectively inhibiting tubulin .

Molecular Mechanism

At the molecular level, 2-(3,4,5-Trimethoxyphenyl)ethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the TMP group plays a critical role in fitting colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Metabolic Pathways

2-(3,4,5-Trimethoxyphenyl)ethanol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHJWVUNNCFNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442090 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37785-48-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

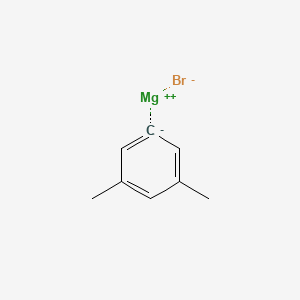

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

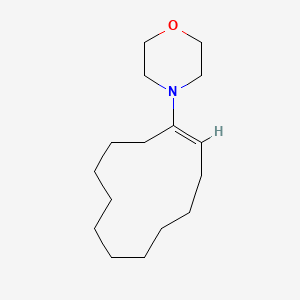

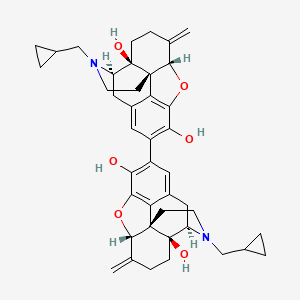

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.